2-Bromobenzo[d]thiazol-4-amine
Description
Structural Features and Classification within Benzothiazole (B30560) Chemistry
The foundational structure of 2-Bromobenzo[d]thiazol-4-amine is the benzothiazole nucleus, which is a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govelsevierpure.com The thiazole component is a five-membered ring containing both sulfur and nitrogen atoms.
In the case of this compound, the key structural features are the substituents on this core:
A bromine atom is attached at the 2-position of the thiazole ring.
An amino group (-NH₂) is attached at the 4-position of the benzene ring. nih.govbldpharm.com
This specific substitution pattern classifies it as a brominated aminobenzothiazole. The positions of the bromine and amine groups are crucial as they dictate the molecule's electronic properties, steric hindrance, and potential for forming hydrogen bonds, all of which influence its reactivity and interactions with other molecules.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1368320-74-4 | bldpharm.comchemsrc.com |
| Molecular Formula | C₇H₅BrN₂S | nih.govchemsrc.com |
| Molecular Weight | 229.1 g/mol | chemsrc.com |
| Density | 1.8±0.1 g/cm³ | chemsrc.com |
| Boiling Point | 384.1±34.0 °C at 760 mmHg | chemsrc.com |
| Flash Point | 186.1±25.7 °C | chemsrc.com |
Positional Isomerism and Related Brominated Aminobenzothiazole Structures
Positional isomerism is a key concept in understanding the chemistry of substituted benzothiazoles. Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. In the context of brominated aminobenzothiazoles, the locations of the bromine and amine groups on the benzothiazole core can vary, leading to a range of isomers with distinct chemical and physical properties.
A prominent positional isomer of the title compound is 4-Bromo-1,3-benzothiazol-2-amine . nih.gov In this isomer, the positions of the functional groups are swapped: the amino group is at the 2-position, and the bromine atom is at the 4-position. nih.govchemicalbook.com While it shares the same molecular formula and weight, the altered arrangement can lead to differences in reactivity and intermolecular interactions.
Other related structures can be synthesized depending on the starting materials. For instance, the cyclization of 3-bromoaniline (B18343) can result in a mixture of 5-Bromo-2-aminobenzothiazole and 7-Bromo-2-aminobenzothiazole . nih.gov These isomers, along with di-substituted compounds like 2,6-dibromo benzothiazole , further illustrate the structural diversity achievable within this chemical class. google.com
Table 2: Comparison of Selected Brominated Aminobenzothiazole Isomers
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| This compound | 1368320-74-4 | C₇H₅BrN₂S | Bromo at C2, Amino at C4 nih.govbldpharm.com |
| 4-Bromobenzo[d]thiazol-2-amine | 20358-02-5 | C₇H₅BrN₂S | Bromo at C4, Amino at C2 nih.govchemicalbook.com |
| 5-Bromo-2-aminobenzothiazole | N/A | C₇H₅BrN₂S | Bromo at C5, Amino at C2 nih.gov |
| 7-Bromo-2-aminobenzothiazole | N/A | C₇H₅BrN₂S | Bromo at C7, Amino at C2 nih.gov |
Overview of Academic Research Trends on Benzothiazole Derivatives
Benzothiazole and its derivatives are a major focus of academic and industrial research due to their wide spectrum of potential applications. elsevierpure.comresearchgate.net A review of scientific literature and patents highlights several key trends:
Medicinal Chemistry : This is the most prominent area of investigation. Benzothiazole derivatives have been extensively studied for a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govelsevierpure.comresearchgate.net A patent review from 2015-2020 revealed a particular emphasis on the development of benzothiazole derivatives as potential anticancer agents. nih.gov Research has shown that substitutions at the C-2 and C-6 positions can be crucial for the biological properties of these compounds. researchgate.net
Agrochemicals : There is growing interest in the application of benzothiazole derivatives in agriculture. mdpi.com Research has explored their potential as fungicides, herbicides, and antiviral agents against plant viruses like the tobacco mosaic virus (TMV). mdpi.com The benzothiazole ring is considered an important scaffold for the discovery of new agrochemicals. mdpi.com
Materials Science : The unique electronic and photochemical properties of the benzothiazole core make it a candidate for use in materials science. Research includes incorporating these moieties into polymer backbones to create functional polymers for electronics and developing fluorescent probes for biological imaging.
Synthetic Methodologies : A significant portion of research is dedicated to developing novel and efficient methods for synthesizing benzothiazole derivatives. researchgate.netresearchgate.net The focus is often on improving reaction yields, ensuring regioselectivity (the control over which isomer is formed), and employing principles of green chemistry to create more environmentally friendly processes. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-benzothiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSAWMAUOZAYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromobenzo D Thiazol 4 Amine and Its Analogues
Direct Synthetic Routes to 2-Bromobenzo[d]thiazol-4-amine
Direct routes to this compound would involve either the specific bromination of a pre-formed 4-aminobenzothiazole or the cyclization of a precursor already bearing the required bromine and amino (or a precursor) functionalities in the correct positions.
The direct bromination of benzo[d]thiazol-4-amine at the 2-position is a conceivable but challenging route. Electrophilic substitution on the benzothiazole (B30560) ring is influenced by the existing substituents. The amino group at the 4-position is an activating group and will direct incoming electrophiles. However, the thiazole (B1198619) ring itself has specific reactivity patterns. While direct bromination of the benzothiazole core can be achieved, controlling the regioselectivity to exclusively target the 2-position in the presence of an activating amino group at the 4-position is difficult and may lead to a mixture of products.
A potential, though not explicitly documented, alternative involves the Sandmeyer reaction. This well-established method is used to synthesize aryl halides from aryl diazonium salts using copper halides as catalysts wikipedia.orglscollege.ac.inbyjus.comorganic-chemistry.org. A hypothetical route could involve the diazotization of a 2,4-diaminobenzothiazole precursor followed by treatment with a bromide source, such as copper(I) bromide, to introduce the bromine atom at the 2-position. The success of this reaction would depend on the selective diazotization of the amino group at the 2-position.
| Reaction | Reagents | Key Considerations |
| Direct C2-Bromination | Benzo[d]thiazol-4-amine, Brominating agent (e.g., Br2, NBS) | Low regioselectivity, potential for multiple brominations. |
| Sandmeyer Reaction | 2,4-Diaminobenzothiazole, NaNO2, HBr, CuBr | Requires selective diazotization of the 2-amino group. |
A more controlled approach to the synthesis of this compound would involve the cyclization of an aromatic precursor that already contains the necessary substituents in the correct orientation. One such hypothetical precursor would be a 2-amino-3-bromophenyl-thiocyanate derivative. The intramolecular cyclization of this compound could theoretically lead to the desired product. However, the synthesis and stability of such a precursor would be critical considerations.
Another strategy could involve the conversion of a 4-amino-2-mercaptobenzothiazole. The thiol group at the 2-position can be a precursor to a bromo group through various chemical transformations. For instance, the mercapto group can be oxidized to a sulfonic acid, which can then be replaced by a bromine atom. Alternatively, direct conversion of the mercapto group to a bromo group might be possible under specific reaction conditions.
| Precursor | Cyclization/Conversion Method | Potential Challenges |
| 2-Amino-3-bromophenyl thiocyanate (B1210189) derivative | Intramolecular cyclization | Synthesis and stability of the precursor. |
| 4-Amino-2-mercaptobenzothiazole | Conversion of the mercapto group to a bromo group | Harsh reaction conditions may affect the amino group. |
Synthesis of Closely Related Brominated Aminobenzothiazoles
The synthesis of various brominated aminobenzothiazoles is well-documented and provides insight into the general strategies that could be adapted for the synthesis of the target compound.
A common and versatile method for the synthesis of 2-aminobenzothiazoles involves the reaction of substituted anilines with a thiocyanate source, often in the presence of bromine which acts as a catalyst for the oxidative cyclization nih.govgoogle.comgoogle.com. This method, often referred to as the Hugerschoff reaction, is widely used to prepare a variety of 2-aminobenzothiazole (B30445) derivatives. For example, 2-amino-6-bromo-4-methylbenzothiazole has been synthesized using this approach nih.gov. The general scheme involves the in situ formation of a thiocyanoaniline intermediate which then undergoes cyclization.
| Aniline Derivative | Thiocyanate Source | Catalyst/Reagent | Product |
| Substituted anilines | KSCN or NH4SCN | Bromine | Substituted 2-aminobenzothiazoles |
| 3,4-substituted anilines | KSCN | Bromine | 5,6-substituted 2-aminobenzothiazoles nih.gov |
The direct bromination of the benzothiazole nucleus has been studied, and the position of bromination is dependent on the reaction conditions and the nature of the substituents already present on the ring. The use of brominating agents like N-bromosuccinimide (NBS) can offer different selectivity compared to molecular bromine. The regioselectivity of these reactions is a key consideration in the synthesis of specifically substituted benzothiazoles. For instance, the synthesis of 2-amino-6-bromo-4-methylbenzothiazole demonstrates that bromination can be directed to specific positions on the benzene (B151609) ring portion of the molecule nih.gov.
In recent years, there has been a significant focus on developing more environmentally friendly synthetic methods. For the synthesis of benzothiazoles, several green chemistry approaches have been reported. These include one-pot multicomponent reactions that reduce the number of synthetic steps and the amount of waste generated. Such reactions often proceed in the absence of a solvent or in environmentally benign solvents like water or ethanol (B145695) nih.gov. The use of catalysts that can be easily recovered and reused is another hallmark of green chemistry in this field. These approaches aim to provide efficient and sustainable routes to benzothiazole derivatives.
| Green Approach | Key Features | Example |
| One-pot multicomponent reactions | High atom economy, reduced waste. | Synthesis of bioactive benzothiazole derivatives nih.gov. |
| Use of green solvents | Reduced environmental impact. | Reactions in water or ethanol nih.gov. |
| Recyclable catalysts | Sustainable and cost-effective. | Heterogeneous catalysts for benzothiazole synthesis. |
Derivatization and Functionalization Strategies
The unique structure of this compound, featuring a nucleophilic amino group and an electrophilic C-Br bond, offers a versatile platform for a wide array of chemical modifications. These functionalization strategies enable the synthesis of a diverse library of derivatives, which are instrumental in exploring structure-activity relationships in medicinal chemistry and developing novel materials. The primary sites for derivatization are the amine functionality at the 4-position and the bromine substituent at the 2-position.
The primary amine group at the 4-position of the benzothiazole ring is a key site for derivatization through acylation and alkylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule.
Alkylation: N-alkylation introduces alkyl groups to the amine functionality, increasing the lipophilicity and steric bulk of the molecule. This can be achieved through various methods, including reactions with alkyl halides nih.gov. Friedel-Crafts alkylation, a classic method for attaching alkyl groups to aromatic systems, can also be adapted for modifying biomolecules containing suitable aromatic rings studymind.co.uknih.gov. The introduction of different alkyl chains allows for fine-tuning of the molecule's properties for specific applications nih.gov.
| Reaction Type | Reagents | Product Type | Reference |
| Acylation | Carboxylic acid, SOCl₂, Et₃N | N-Acyl-2-aminobenzothiazole | nih.gov |
| Acetylation | Acetic acid | N-Acetyl-2-aminobenzothiazole | researchgate.netsemanticscholar.org |
| Alkylation | Alkyl halide, K₂CO₃ | N-Alkyl-2-aminobenzothiazole | nih.gov |
The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Stille reactions are particularly powerful tools for this purpose.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted benzothiazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, or vinyl substituents. For example, bromo-substituted heterocycles can be coupled with various boronic esters using a palladium catalyst like Pd(OAc)₂ with a ligand such as XPhos researchgate.netnih.govmdpi.com. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields researchgate.netnih.govnih.gov.
Stille Coupling: The Stille reaction couples the bromo-derivative with an organotin compound (stannane). Similar to the Suzuki reaction, it is catalyzed by palladium complexes. The Stille reaction often shows excellent tolerance for a wide range of functional groups. Studies comparing Stille and Suzuki reactions for the functionalization of similar heterocyclic systems have shown that Stille coupling can sometimes provide better yields, especially with sterically hindered substrates or those containing coordinating heteroatoms researchgate.netnih.gov.
These cross-coupling reactions are invaluable for constructing complex molecular architectures from the 2-bromobenzothiazole (B1268465) scaffold mdpi.com.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product | Reference |
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid or ester | Pd(OAc)₂ / XPhos, Base (e.g., K₂CO₃) | 2-Aryl/Heteroaryl-benzo[d]thiazole | researchgate.netnih.govmdpi.com |
| Stille | Aryl/Heteroaryl-stannane | Pd(OAc)₂ / XPhos, Additive (e.g., CsF) | 2-Aryl/Heteroaryl-benzo[d]thiazole | researchgate.netnih.gov |
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position can potentially be displaced by strong nucleophiles, although this is less common than cross-coupling reactions for benzothiazoles. The electron-withdrawing nature of the thiazole ring can facilitate such substitutions under appropriate conditions, allowing for the introduction of functionalities like amines or thiols .
Mannich Base Formation: The primary amine at the 4-position can participate in the Mannich reaction. This is a three-component condensation involving formaldehyde (B43269) (or another non-enolizable aldehyde), a primary or secondary amine (in this case, the aminobenzothiazole acts as the amine component), and a compound containing an active hydrogen atom (a C-H acidic compound) oarjbp.com. This reaction results in the formation of a "Mannich base," effectively attaching an aminomethyl group to the active hydrogen compound nih.gov. The reaction between 2-aminobenzothiazoles and pre-formed Mannich bases (e.g., 3-(dimethylamino)propiophenone) can also lead to the synthesis of more complex fused heterocyclic systems, with the reaction pathway being influenced by steric factors rsc.orgresearchgate.net.
A modern approach to forming an amide bond at the amine functionality involves direct oxidative amidation. This method couples the aminobenzothiazole directly with an aldehyde, bypassing the need to pre-activate the aldehyde as a carboxylic acid or acyl chloride. N-heterocyclic carbene (NHC)-catalyzed oxidative amidation is one such efficient method. In this process, an aldehyde reacts with the NHC catalyst to form a Breslow intermediate, which is then oxidized to an acyl azolium species. This highly reactive intermediate is subsequently attacked by the amine (2-aminobenzothiazole) to yield the final N-acyl benzothiazole product rsc.org. This method offers a direct and atom-economical route to amide derivatives from readily available aldehydes dntb.gov.uaresearchgate.netresearchgate.net.
| Reaction | Reactants | Catalyst System (Example) | Product | Reference |
| Oxidative Amidation | Aldehyde, 2-Aminobenzothiazole | Triazolium salt (NHC precursor), Oxidant (e.g., DBU), Base (e.g., Cs₂CO₃) | N-(Benzo[d]thiazol-2-yl)amide | rsc.org |
This compound and its analogues are valuable building blocks in organic synthesis due to their dual functionality nih.gov. The benzothiazole core itself is a "privileged scaffold" found in numerous biologically active compounds nih.gov. By using the derivatization strategies mentioned above, this core can be elaborated into more complex structures.
For example, the amine group can be transformed into a diazonium salt and subsequently replaced to introduce other functionalities. The bromine atom serves as a key anchor point for building molecular complexity through cross-coupling reactions. The sequential functionalization of the amine and bromo groups allows for a controlled, stepwise synthesis of highly substituted benzothiazole derivatives. These derivatives have been incorporated into molecules designed as potential anticancer agents, where the benzothiazole unit can interact with biological targets like enzymes or DNA nih.gov. The ability to synthesize a wide range of analogues from this starting material is crucial for drug discovery programs aimed at optimizing biological activity nih.govnih.gov.
Advanced Spectroscopic and Structural Characterization of 2 Bromobenzo D Thiazol 4 Amine
Comprehensive Spectroscopic Fingerprinting
Spectroscopic analysis is fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information that, when combined, allows for the unambiguous structural elucidation of 2-Bromobenzo[d]thiazol-4-amine.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key information about the number and connectivity of atoms.
In the ¹H NMR spectrum, the protons of the amino group (-NH₂) would likely appear as a broad singlet. The aromatic protons on the benzene (B151609) ring would exhibit distinct signals, with their chemical shifts and coupling patterns determined by their position relative to the bromine atom and the fused thiazole (B1198619) ring.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C-Br) would be significantly influenced by the halogen's electronegativity. The chemical shifts of the carbons in the benzothiazole (B30560) core would confirm the fused ring structure. For a related compound, 2-Amino-4-bromobenzothiazole, the ¹³C NMR spectrum in DMSO-d₆ showed signals at δ 110.9, 121.0, 122.5, 129.2, 132.1, 151.3, and 167.6 ppm nih.gov.
Table 1: Predicted NMR Data for this compound
| Analysis Type | Predicted Chemical Shifts (δ ppm) | Structural Assignment |
|---|---|---|
| ¹H NMR | 7.0-8.0 | Aromatic Protons (C₅-H, C₆-H, C₇-H) |
| ¹H NMR | 5.0-6.0 (broad) | Amino Protons (-NH₂) |
| ¹³C NMR | 165-170 | C₂ (Carbon in thiazole ring attached to Bromine) |
| ¹³C NMR | 150-155 | C₇ₐ (Bridgehead carbon) |
| ¹³C NMR | 130-140 | C₃ₐ (Bridgehead carbon) |
| ¹³C NMR | 110-130 | Aromatic Carbons (C₅, C₆, C₇) |
Note: The predicted values are estimates based on general principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula. For instance, the related 2-Amino-4-bromobenzothiazole has a calculated mass of 228.9401 for C₇H₅BrN₂S⁺, with a found experimental value of 228.9404 nih.gov. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum, appearing as two peaks of nearly equal intensity separated by two mass units.
Fragmentation patterns observed in the mass spectrum would offer further structural confirmation, showing the loss of specific fragments such as the bromine atom or parts of the thiazole ring.
Table 2: Predicted Mass Spectrometry Data for this compound
| Analysis Type | Expected m/z Value | Interpretation |
|---|---|---|
| HRMS | ~228.9401 | Molecular Ion [M]⁺ corresponding to C₇H₅BrN₂S |
Note: The m/z value is based on the most abundant isotopes.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine group, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. For the similar compound 2-Amino-4-bromobenzothiazole, characteristic IR peaks were observed at 3450, 3272, 1632, and 1530 cm⁻¹ nih.gov.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzothiazole ring system constitutes a significant chromophore, and the presence of the amino and bromo substituents would be expected to influence the absorption maxima.
Table 3: Predicted Spectroscopic Data (IR, UV-Vis) for this compound
| Analysis Type | Expected Absorption | Assignment |
|---|---|---|
| IR | 3300-3500 cm⁻¹ | N-H stretching (amine) |
| IR | 1600-1650 cm⁻¹ | N-H bending (amine) |
| IR | 1450-1600 cm⁻¹ | Aromatic C=C stretching |
Note: These are expected ranges and the exact values can be influenced by solvent and other experimental conditions.
Solid-State Structural Analysis
While spectroscopic methods define the molecule itself, solid-state analyses like X-ray crystallography describe how molecules interact with each other in a crystal, which is crucial for understanding a material's bulk properties.
The way molecules pack in a crystal is governed by a variety of intermolecular interactions rsc.orgmdpi.com. For this compound, several key interactions would be expected to direct the crystal packing.
Hydrogen Bonding : The primary amine group is a strong hydrogen bond donor, and the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. These interactions are expected to play a dominant role in the crystal structure, likely forming chains or dimeric motifs.
Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophile researchgate.net. This could involve interactions with the nitrogen or sulfur atoms of neighboring molecules.
The interplay of these different intermolecular forces dictates the final crystal architecture, influencing properties such as melting point, solubility, and stability researcher.lifesemanticscholar.org.
Academic Research Applications and Mechanistic Insights
Medicinal Chemistry Research Potential of Benzothiazole (B30560) Scaffolds
The versatility of the benzothiazole scaffold has made it a privileged structure in drug discovery. Its derivatives have been reported to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. A primary mechanism through which these compounds exert their effects is by interacting with and inhibiting various enzymes, thereby modulating key biological pathways.
Enzyme Inhibition Studies
The ability of benzothiazole derivatives to act as enzyme inhibitors is a central theme in their medicinal chemistry research. By targeting specific enzymes, these compounds can offer therapeutic benefits for a variety of diseases.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and are linked to cancer progression, making them attractive targets for anticancer therapies. tandfonline.com
Benzothiazole-based sulfonamides have been extensively studied as inhibitors of various human (h) CA isoforms. Research has shown that these compounds can exhibit potent and selective inhibition against different CAs. For instance, a series of benzothiazole-based sulfonamides demonstrated significant inhibitory action against the transmembrane, tumor-associated isoforms hCA IX and hCA XII, while showing less activity against the cytosolic isoforms hCA I and hCA II. tandfonline.com This selectivity is crucial for minimizing off-target effects.
In one study, novel benzothiazole-derived sulfonamides were synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. Several compounds showed nanomolar inhibition constants (Kᵢ) and good selectivity for the tumor-associated isoforms. tandfonline.com For example, the para-regioisomer 8c was a potent hCA XII inhibitor with a Kᵢ of 29.3 nM. tandfonline.com Another study synthesized benzo[d]thiazole-5- and 6-sulfonamides, leading to the discovery of several potent inhibitors of hCA II, VII, and IX, with some compounds exhibiting subnanomolar or low nanomolar inhibition. nih.gov
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 8a | 361.7 | 10,753 | 65.3 | 41.2 |
| 8b | 12,590 | 9,864 | 34.5 | 57.5 |
| 8c | 415.2 | 54.1 | 16.4 | 29.3 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| This table presents the inhibition constants (Kᵢ) of selected benzothiazole-based sulfonamides against four human carbonic anhydrase isoforms, with Acetazolamide as a reference inhibitor. tandfonline.com |
Monoamine oxidase B (MAO-B) and cholinesterases (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the central nervous system. Their inhibition is a major therapeutic strategy for neurodegenerative disorders like Parkinson's and Alzheimer's diseases. researchgate.netnih.gov Benzothiazole derivatives have emerged as potent inhibitors of these enzymes.
Several studies have reported on benzothiazole derivatives as highly potent and selective MAO-B inhibitors. researchgate.net One study synthesized thirteen 2-methylbenzo[d]thiazole derivatives and found them to be potent and selective for human MAO-B, with all compounds having IC₅₀ values below 0.017 µM. researchgate.net Another series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives was designed, with the representative compound 3h showing potent and selective MAO-B inhibitory activity (IC₅₀ = 0.062 µM) in a competitive and reversible manner. nih.gov
Furthermore, the development of dual inhibitors of AChE and MAO-B is a promising approach for treating Alzheimer's disease. nih.gov A series of novel benzothiazole-piperazine derivatives was synthesized, and their efficacy against cholinesterase enzymes was assessed. nih.gov Compound LB05 was identified as a potent mixed-type AChE inhibitor with an IC₅₀ of 0.40 µM. nih.gov In another study, benzothiazole derivatives were designed as dual inhibitors, with compound 4f showing significant inhibitory activity against both AChE (IC₅₀ = 23.4 nM) and MAO-B (IC₅₀ = 40.3 nM). nih.gov
| Compound | AChE (IC₅₀, nM) | MAO-B (IC₅₀, nM) |
| 4a | 56.3 | 67.4 |
| 4d | 89.6 | 109.7 |
| 4f | 23.4 | 40.3 |
| 4h | 64.9 | 85.1 |
| 4k | 102.5 | 124.3 |
| 4m | 27.8 | 56.7 |
| Donepezil | 20.1 | - |
| Selegiline | - | 37.4 |
| This table shows the inhibitory activity (IC₅₀) of selected benzothiazole derivatives against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with Donepezil and Selegiline as reference drugs. nih.gov |
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in the development of various cancers, making FGFRs an important target for cancer therapy. nih.gov
Researchers have designed and synthesized novel series of FGFR1 inhibitors based on the benzothiazole scaffold. nih.gov In a study utilizing fragment-based virtual screening, a series of benzothiazole derivatives was developed and evaluated for their in vitro inhibitory activities against FGFR1. nih.gov One of the indazole derivatives identified in this study, 9u , emerged as a highly potent FGFR1 inhibitor with an IC₅₀ of 3.3 nM and also exhibited good kinase selectivity. nih.gov
| Compound | FGFR1 Kinase Inhibition (IC₅₀, nM) |
| 9d | 15.0 |
| 9u | 3.3 |
| This table displays the in vitro inhibitory activity (IC₅₀) of selected compounds against FGFR1. nih.gov |
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. Benzothiazole derivatives have been investigated as inhibitors of this enzyme. scispace.com
A study focused on benzothiazole scaffold-based DNA gyrase B inhibitors resulted in nanomolar inhibitors of Escherichia coli DNA gyrase. scispace.com These compounds also showed improved inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV. scispace.com Compound 27 from this series was identified as a balanced inhibitor of both DNA gyrase and topoisomerase IV from both E. coli and S. aureus. scispace.com Another study explored the chemical space of benzothiazole-based DNA gyrase B inhibitors, leading to compound 15a , which had potent inhibitory activity on E. coli gyrase (IC₅₀ = 9.5 nM) and also showed antibacterial activity. acs.org
The interaction of these inhibitors with the ATP-binding pocket of DNA gyrase B has been confirmed through X-ray crystallography, providing a structural basis for further optimization. scispace.com
| Compound | E. coli DNA Gyrase (IC₅₀, µM) | S. aureus DNA Gyrase (IC₅₀, µM) | E. coli Topo IV (IC₅₀, µM) | S. aureus Topo IV (IC₅₀, µM) |
| 13 | 0.038 | >50 | 1.8 | >50 |
| 24 | 0.071 | 1.2 | 1.4 | 1.1 |
| 27 | 0.087 | 0.61 | 0.28 | 1.8 |
| This table presents the inhibitory concentrations (IC₅₀) of selected benzothiazole derivatives against DNA gyrase and topoisomerase IV from E. coli and S. aureus. scispace.com |
The human epidermal growth factor receptor (HER) family of tyrosine kinases, which includes EGFR (HER1), plays a critical role in regulating cell growth and proliferation. Overexpression or mutation of these receptors is a hallmark of many cancers, making them key targets for anticancer drug development. nih.gov
Benzothiazole derivatives have been identified as promising EGFR tyrosine kinase inhibitors. nih.gov A study involving the synthesis of novel benzothiazole-based derivatives linked to various amino acids found that the ethyl ester derivatives 21-23 exhibited superior inhibitory activity against EGFR (IC₅₀ = 0.11–0.16 µM) compared to the standard drug erlotinib (B232) (IC₅₀ = 0.18 µM). nih.gov Molecular docking studies have helped to elucidate the binding interactions of these derivatives within the EGFR active site. nih.gov
| Compound | EGFR Inhibition (IC₅₀, µM) |
| 21 | 0.16 |
| 22 | 0.15 |
| 23 | 0.11 |
| Erlotinib | 0.18 |
| This table shows the in vitro inhibitory activity (IC₅₀) of selected benzothiazole-based ethyl ester derivatives against EGFR, with Erlotinib as a reference. nih.gov |
Investigation of Antimicrobial Activities and Resistance Mechanisms
The benzothiazole scaffold is a significant heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. nih.gov Modifications to this nucleus have led to numerous compounds with potential therapeutic applications. humanjournals.com
Derivatives of the thiazole (B1198619) and benzothiazole families have been a focus of research to combat the growing challenge of microbial resistance. nih.gov Studies have shown that these compounds possess notable antibacterial properties. For instance, pyridine-substituted benzothiazoles have demonstrated effectiveness against various bacterial species, including Staphylococcus aureus. nih.gov
A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov Several of these compounds exhibited promising antibacterial activity comparable to the standard drug, norfloxacin. nih.gov The presence of an electron-withdrawing group at the para-position of the phenyl nucleus attached to the thiazole ring has been associated with good antibacterial activity. nih.gov Similarly, research on other benzothiazole derivatives has shown activity against S. aureus, with some compounds demonstrating superior or equivalent minimum inhibitory concentrations (MIC) compared to standard drugs like ampicillin (B1664943) and sulfadiazine. nih.gov For example, compound 16c in one study showed superior activity against S. aureus with an MIC of 0.025 mM. nih.gov
Another study synthesized a series of 2,2'-(2-(2-benzylidenehydrazinyl)-6-fluorobenzo[d]thiazol-7-ylazanediyl) diethanol derivatives and tested them against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. imedpub.com Certain compounds in this series displayed good antibacterial activity when compared with a standard. imedpub.com
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound | Test Organism | MIC (μg/mL) | Reference Drug | MIC of Reference (μg/mL) | Source |
|---|---|---|---|---|---|
| p2 | S. aureus | 8 | Norfloxacin | 6 | nih.gov |
| p4 | S. aureus | 12 | Norfloxacin | 6 | nih.gov |
| 16c | S. aureus | 0.025 mM | Ampicillin | 0.032 mM | nih.gov |
| 16c | S. aureus | 0.025 mM | Sulfadiazine | >4 mM | nih.gov |
Benzothiazole derivatives have also demonstrated significant potential as antifungal agents. nih.govnih.gov A study involving newly synthesized 6-substituted 2-aminobenzothiazole (B30445) derivatives revealed that almost all compounds exhibited antifungal activity. nih.govucl.ac.be The 2-amino derivatives were found to be particularly potent against fungi. ucl.ac.be
The research highlighted that substitutions at the 6-position of the 2-aminobenzothiazole structure could enhance antifungal activity, especially with bulky groups. ucl.ac.be For instance, compounds 1n and 1o in the study were identified as the best in the series, showing MIC values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.govucl.ac.be Specifically, compound 1n was very active against C. tropicalis with an MIC of 4 μg/mL, and compound 1o was most effective against C. parapsilosis with an MIC of 4 μg/mL. ucl.ac.be
Similarly, the evaluation of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising activity against fungal strains, with some compounds being comparable to the standard drug fluconazole. nih.gov Other studies have synthesized various benzothiazole derivatives and tested their efficacy against fungal species like C. albicans, with some chloro-substituted compounds showing significant growth inhibition. humanjournals.comnanobioletters.com
Table 2: Antifungal Activity of Selected 2-Aminobenzothiazole Derivatives against Candida Species
| Compound | C. albicans MIC (μg/mL) | C. parapsilosis MIC (μg/mL) | C. tropicalis MIC (μg/mL) | Source |
|---|---|---|---|---|
| 1n | 4 | 8 | 4 | ucl.ac.be |
| 1o | 4 | 4 | 8 | ucl.ac.be |
| p3 | 16 | - | - | nih.gov |
| p6 | 20 | - | - | nih.gov |
| Fluconazole (Reference) | 4 | 2 | 4 | ucl.ac.be |
Anticancer Research: Cellular Mechanisms
The 2-aminobenzothiazole scaffold is a core structure in a variety of compounds investigated for anticancer activity. researchgate.net Derivatives of this compound have been identified as novel antineoplastic agents that target a diverse range of proteins involved in cancer progression. researchgate.net
Research into thiazole derivatives has demonstrated their potential to suppress the growth of cancer cell lines. mdpi.com A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives tested their efficacy against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF-7). nih.gov The results indicated good anticancer potential, with one compound in particular (p2) exhibiting an IC₅₀ value of 10.5 μM, which was comparable to the standard chemotherapeutic agent, 5-fluorouracil (B62378) (IC₅₀ = 5.2 μM). nih.gov
Further studies on other novel thiazole derivatives have explored their cytotoxic activity against both breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One compound, 4c, was found to be the most active, with IC₅₀ values of 2.57 ± 0.16 μM in MCF-7 and 7.26 ± 0.44 μM in HepG2 cells, outperforming the standard drug staurosporine. mdpi.com The mechanism of action for this compound was further investigated, revealing its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC₅₀ of 0.15 μM. mdpi.com Additionally, compound 4c was shown to induce cell cycle arrest at the G1/S phase and significantly increase apoptosis in MCF-7 cells. mdpi.com
Table 3: In Vitro Cytotoxicity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference Drug | IC₅₀ of Reference (μM) | Source |
|---|---|---|---|---|---|
| p2 | MCF-7 | 10.5 | 5-Fluorouracil | 5.2 | nih.gov |
| 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | mdpi.com |
| 4c | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | mdpi.com |
Anti-inflammatory and Analgesic Properties of Derivatives
Benzothiazoles are recognized as a significant class of heterocyclic compounds with diverse pharmacological activities, including analgesic and anti-inflammatory properties. rjpbr.com The structural versatility of this scaffold has made it a subject of interest for medicinal chemists aiming to develop new therapeutics with improved efficacy. rjpbr.com
A series of 2-aminobenzothiazole derivatives were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities using standard animal models. asianpubs.org In another study, newly synthesized benzo[d]thiazol-2-amine derivatives were screened for their biological activities using the carrageenan-induced rat paw edema model for inflammation and the hot plate method for analgesia. rjpbr.com Certain derivatives exhibited significant anti-inflammatory and analgesic effects. rjpbr.comsphinxsai.com
The mechanism of action for these properties is believed to involve the inhibition of cyclooxygenase (COX) enzymes. rjpbr.com Molecular docking studies have shown that some derivatives have a high binding affinity for both COX-1 and COX-2 enzymes. rjpbr.com For example, compounds G10 and G11 showed significant inhibition of COX-1 and COX-2, with compound G10 showing the highest anti-inflammatory response and derivative G11 exhibiting the highest analgesic action. rjpbr.com
Table 4: Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives
| Compound | % Inhibition of Paw Edema (at 180 min) | Reference Drug (% Inhibition) | Source |
|---|---|---|---|
| Bt2 (5-chloro-1,3-benzothiazole-2-amine) | 98.98 | Diclofenac Sodium (99.56) | sphinxsai.com |
| Bt6 (6-methoxy-1,3-benzothiazole-2-amine) | 99.12 | Diclofenac Sodium (99.56) | sphinxsai.com |
| Bt7 (4-methoxy-1,3-benzothiazole-2-amine) | 99.34 | Diclofenac Sodium (99.56) | sphinxsai.com |
Anti-tubercular Activity against Mycobacterium tuberculosis
Tuberculosis remains a major global health threat, necessitating the development of new therapeutic agents. nih.govresearchgate.net Benzothiazole-based molecules have shown prominent potency against various microbes, including Mycobacterium tuberculosis. nih.gov
An amino-benzothiazole scaffold was identified from a whole-cell screen against a recombinant M. tuberculosis strain. nih.govresearchgate.net Subsequent synthesis and testing of analogs led to the identification of molecules with improved potency and reduced cytotoxicity. nih.govresearchgate.net Key compounds demonstrated bactericidal activity against both replicating and nonreplicating M. tuberculosis. nih.gov For example, one compound was able to achieve complete sterilization of replicating cultures at a concentration of 100 μM after 21 days. nih.gov
In a different study, new benzothiazole–pyrimidine hybrids were designed and synthesized to target enzymes essential for the growth and survival of M. tuberculosis, such as decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) and thymidine (B127349) monophosphate kinase (TMPKmt). nih.gov The potency of these new molecules was tested against various tuberculosis strains, including sensitive and drug-resistant strains. nih.gov Several compounds exhibited high activity, with MIC values ranging from 0.24 to 0.98 µg/mL against the first-line drug-sensitive strain. nih.gov Furthermore, many of these derivatives showed good activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. nih.gov
Table 5: Anti-tubercular Activity of Benzothiazole–pyrimidine Hybrids
| Compound | MIC vs. Sensitive Strain (μg/mL) | MIC vs. MDR Strain (μg/mL) | MIC vs. XDR Strain (μg/mL) | Source |
|---|---|---|---|---|
| 5b | 0.49 | 1.95 | 7.81 | nih.gov |
| 5c | 0.24 | 0.98 | 3.9 | nih.gov |
| 12 | 0.49 | 3.9 | 15.62 | nih.gov |
| 15 | 0.24 | 1.95 | 7.81 | nih.gov |
Antioxidant Activity of Derivatives
Oxidative stress, resulting from an imbalance between pro-oxidants and antioxidants, is implicated in the pathogenesis of several diseases. nih.gov Consequently, there is significant interest in developing new antioxidant agents. nih.gov Benzothiazole derivatives have been investigated for their antioxidant potential and have shown promise in this area. nih.govresearchgate.net
The antioxidant activity of various benzothiazole derivatives has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. researchgate.net In one study, a series of carbazole-based 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their antioxidant activity. researchgate.net Several of these compounds showed higher antioxidant activity than the standard antioxidant Butylated hydroxytoluene (BHT). researchgate.net
Another study synthesized a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives and screened them for antioxidant activity using the DPPH method. nih.gov Some of these compounds exhibited antioxidant activity significantly higher than that of ascorbic acid. For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide was found to be approximately 1.4 times more active than ascorbic acid. nih.gov Similarly, a derivative containing a bromophenyl group attached to a triazolethione moiety showed DPPH radical scavenging activity 1.13 times higher than that of ascorbic acid. nih.gov
Table 6: Antioxidant Activity of Selected Derivatives
| Compound | Antioxidant Assay | IC₅₀ (μM) | Reference | IC₅₀ of Reference (μM) | Source |
|---|---|---|---|---|---|
| 3a | DPPH | 144.47 | BHT | 207.45 | researchgate.net |
| 3b | DPPH | 178.52 | BHT | 207.45 | researchgate.net |
| 3d | DPPH | 152.64 | BHT | 207.45 | researchgate.net |
| 17 | DPPH | 1.13 (relative activity) | Ascorbic Acid | 1.00 (relative activity) | nih.gov |
| 39 | DPPH | 1.37 (relative activity) | Ascorbic Acid | 1.00 (relative activity) | nih.gov |
Based on a comprehensive review of available scientific literature, there is no specific information detailing the role of 2-Bromobenzo[d]thiazol-4-amine as a precursor in the synthesis of dyes for photovoltaic materials.
Extensive searches for research articles and academic papers did not yield any instances where this particular chemical compound was utilized in the development of dyes for dye-sensitized solar cells (DSSCs) or other photovoltaic applications. The existing literature on dye synthesis for photovoltaics focuses on other structural isomers and related benzothiazole or benzothiadiazole derivatives.
Therefore, the section on its application as a precursor in the synthesis of dyes for photovoltaic materials cannot be provided at this time due to a lack of published research in this specific area.
Emerging Research Directions and Future Perspectives
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods that are effective but often rely on harsh conditions and hazardous reagents. The future of synthesizing 2-Bromobenzo[d]thiazol-4-amine and its analogs lies in the adoption of green and sustainable chemistry principles.
Recent advancements in the synthesis of benzothiazoles have focused on environmentally benign approaches. These include microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. tandfonline.com The use of water as a solvent in organic reactions is another key area of development, offering an economical and environmentally friendly alternative to volatile organic solvents. nih.govnih.gov For instance, the tandem reaction of isothiocyanates with 2-aminothiophenols has been efficiently carried out in water. nih.govnih.gov
Catalysis is also at the forefront of innovative synthetic strategies. The use of heterogeneous catalysts, which can be easily recovered and reused, is a promising avenue. unife.it Furthermore, metal-free synthesis and one-pot multicomponent reactions are gaining traction as they offer atom economy and reduce the number of synthetic steps and purification processes. rsc.org The development of synthetic routes using CO2 as a raw material is also being explored for benzothiazole synthesis, representing a significant step towards sustainable chemical manufacturing. nih.gov
Future synthetic strategies for this compound could leverage these green chemistry approaches. For example, the intramolecular cyclization of an appropriately substituted ortho-halothiourea could be optimized using greener catalytic systems. researchgate.net The condensation of a substituted 2-aminothiophenol (B119425) with a suitable one-carbon synthon under microwave irradiation or in aqueous media could also be a viable and sustainable route.
Table 1: Comparison of Conventional and Green Synthetic Methods for Benzothiazoles
| Feature | Conventional Methods | Green/Sustainable Methods |
| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions |
| Energy | High energy consumption (prolonged heating) | Microwave irradiation, ultrasound |
| Catalysts | Often homogeneous, non-recyclable | Heterogeneous, reusable, biocatalysts |
| Reaction Steps | Often multi-step | One-pot, multicomponent reactions |
| Byproducts | Can generate significant waste | Reduced waste generation, higher atom economy |
Advanced Integration of Computational and Experimental Research
The synergy between computational and experimental research is becoming increasingly crucial in modern drug discovery and materials science. For a molecule like this compound, this integrated approach can accelerate the discovery and optimization of its potential applications.
Computational studies , such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. tandfonline.comunife.it DFT calculations can be used to predict the optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) of this compound. tandfonline.comcrimsonpublishers.com This information is vital for understanding its chemical behavior and potential interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. By analyzing a series of related benzothiazole derivatives, QSAR models can be developed to correlate their structural features with their biological activities. nih.govrsc.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govrsc.org
Experimental research remains indispensable for validating computational predictions and for the actual synthesis and testing of new compounds. unife.it Techniques such as X-ray crystallography can provide definitive information about the three-dimensional structure of this compound and its derivatives, which is crucial for understanding their interactions with biological macromolecules. tandfonline.com
The future of research on this compound will likely involve a continuous feedback loop between computational and experimental approaches. For instance, molecular docking studies can predict the binding mode of the compound to a specific biological target, and these predictions can then be tested experimentally through in vitro assays. mdpi.com The experimental results can, in turn, be used to refine the computational models, leading to a more rational and efficient discovery process.
Table 2: Integrated Computational and Experimental Approaches
| Research Area | Computational Tools | Experimental Techniques |
| Structural Analysis | DFT, Molecular Mechanics | X-ray Crystallography, NMR Spectroscopy |
| Activity Prediction | QSAR, Molecular Docking | In vitro biological assays |
| Reaction Optimization | Reaction modeling | High-throughput screening |
Elucidation of Novel Biological Targets and Therapeutic Pathways
The benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govsemanticscholar.org This suggests that this compound and its derivatives could also interact with various biological targets and modulate different therapeutic pathways.
In the realm of anticancer research , benzothiazole derivatives have been shown to target several key proteins involved in cancer progression. These include protein kinases such as Bcr-Abl, EGFR tyrosine kinase, and p38α MAP kinase. tandfonline.comnih.govnih.gov For example, a series of benzothiazole-based inhibitors have demonstrated potent activity against the T315I mutant of Bcr-Abl kinase, a common source of drug resistance in chronic myeloid leukemia. tandfonline.com The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is another promising target for benzothiazole derivatives. rsc.orgmdpi.com
In the context of antimicrobial drug discovery , benzothiazoles have been found to inhibit essential bacterial enzymes like DNA gyrase and dihydroorotase. nih.gov The MurB enzyme, involved in the biosynthesis of the bacterial cell wall, has also been identified as a target for benzothiazole-based antibacterial agents. nih.gov
Future research on this compound should involve screening this compound and its derivatives against a diverse panel of biological targets. The presence of the bromine atom and the amino group at specific positions on the benzothiazole ring could confer unique binding properties and selectivity for certain targets. High-throughput screening campaigns, coupled with mechanism-of-action studies, will be instrumental in identifying novel therapeutic applications for this class of compounds.
Design and Synthesis of Multi-Target Directed Ligands
The traditional "one-target, one-molecule" paradigm in drug discovery is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. The development of multi-target directed ligands (MTDLs) , which are single molecules designed to interact with multiple biological targets, represents a promising therapeutic strategy. tandfonline.comnih.govtandfonline.com
The benzothiazole scaffold is an attractive template for the design of MTDLs due to its versatile chemistry and its ability to interact with a variety of biological targets. benthamdirect.com For instance, benzothiazole-based compounds have been designed as MTDLs for the treatment of Alzheimer's disease by simultaneously targeting histamine (B1213489) H3 receptors, cholinesterases (AChE and BuChE), and monoamine oxidase B (MAO-B). tandfonline.comnih.govtandfonline.com
The design of MTDLs often involves the hybridization of two or more pharmacophores into a single molecule. mdpi.combenthamdirect.com For this compound, this could involve linking it to other bioactive moieties to create hybrid molecules with a desired multi-target profile. For example, combining the benzothiazole core with a phthalimide (B116566) moiety has been explored for developing anti-breast cancer and antimicrobial agents. mdpi.com
The synthesis of these MTDLs requires careful planning and execution of multi-step synthetic sequences. The development of efficient and convergent synthetic routes will be crucial for the successful generation of libraries of benzothiazole-based MTDLs for biological evaluation. rsc.org
Future research in this area will focus on the rational design of this compound-based MTDLs using computational tools to predict their binding to multiple targets. This will be followed by their synthesis and comprehensive biological evaluation to identify promising candidates for further development.
Q & A
Q. How to reconcile divergent synthetic yields (50–99%) for similar Suzuki-Miyaura couplings involving this compound?
- Resolution : Optimize catalyst loading (e.g., Pd(PPh) at 5 mol%) and microwave-assisted heating (150°C, 1 hour) to improve reproducibility. Trace oxygen or moisture may deactivate catalysts, requiring strict inert conditions .
Methodological Best Practices
- Synthetic Chemistry : Always characterize intermediates (e.g., 6-bromo-4-chloroquinazoline) via melting point and NMR before proceeding to coupling reactions .
- Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish selective activity from general toxicity .
- Computational Studies : Validate docking poses with free energy calculations (MM-PBSA) and compare with crystallographic data from the Protein Data Bank .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
